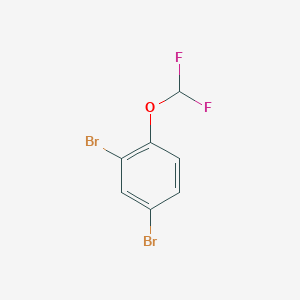
2,4-Dibromo-1-(difluoromethoxy)benzene
Descripción general
Descripción
“2,4-Dibromo-1-(difluoromethoxy)benzene” is a chemical compound with the CAS Number: 1417567-95-3 . It has a molecular weight of 301.91 and its IUPAC name is 2,4-dibromophenyl difluoromethyl ether . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “2,4-Dibromo-1-(difluoromethoxy)benzene” can be represented by the linear formula: C7H4Br2F2O . The InChI code for this compound is 1S/C7H4Br2F2O/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3,7H .Physical And Chemical Properties Analysis
“2,4-Dibromo-1-(difluoromethoxy)benzene” is a white to yellow solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Structural and Interactions Analysis
- Research on derivatives like 1,4-dibromo-2,5-bis(phenylalkoxy)benzene has provided insights into molecular level similarities and significant differences in packing interactions. This includes the study of C–Br...π(arene) interactions, C–H...Br hydrogen bonds, Br...Br interactions, and arene–arene π-stacking in these compounds (Manfroni, Prescimone, Constable, & Housecroft, 2021).
Molecular and Intramolecular Relaxation Studies
- Substituted anilines like 2,4-dibromo-anilines have been studied for their relaxation times in dilute solutions, offering insights into the process of dipole orientation and viscous flow, which is critical in understanding molecular and intramolecular rotations (Mehrotra, Pant, & Saxena, 1969).
Synthesis and Chemical Reactions
- The synthesis of various substituted benzene compounds, including the use of 1,4-dibromo-2-trifluoromethyl-benzene, highlights the pathways for creating trifluoromethylated di- and terphenyls. These processes are significant for their excellent site selectivity and their implications in chemical synthesis (Ullah, Nawaz, Villinger, & Langer, 2011).
Polymer Synthesis
- The use of 1,4-dibromo-2,5-bis(bromomethyl)benzene in the synthesis of poly(p-phenylene) graft copolymers demonstrates the compound's utility in creating polymers with specific properties like high solubility in organic solvents at room temperature (Cianga, Hepuzer, & Yagcı, 2002).
Catalytic and Surface-Mediated Reactions
- Studies on the surface-mediated pyrolytic thermal degradation of related bromophenols on silica-supported copper oxide offer insights into the formation of polybrominated dibenzo-p-dioxins and dibenzofurans. This is critical for understanding the environmental impact and behavior of such compounds (Evans & Dellinger, 2005).
Safety And Hazards
Propiedades
IUPAC Name |
2,4-dibromo-1-(difluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2O/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYPGHZJFUWWGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-1-(difluoromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate](/img/structure/B1404691.png)
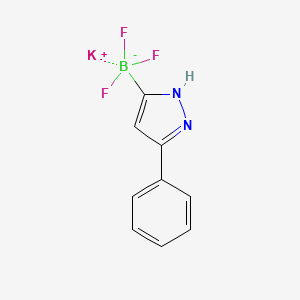
![1-[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B1404693.png)
![1-[(4-methylbenzene)sulfonyl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole](/img/structure/B1404694.png)
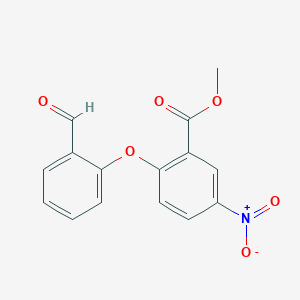
![tert-butyl 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}pyrrolidine-1-carboxylate](/img/structure/B1404697.png)
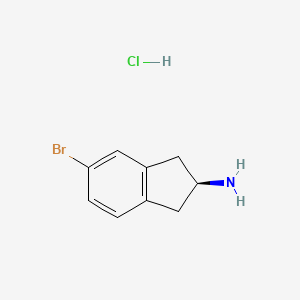
![7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1404699.png)
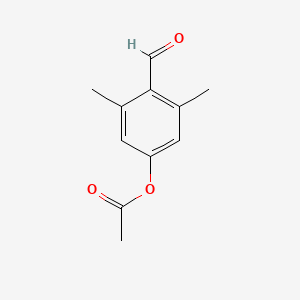
![2-Oxo-2-phenylethyl 2-[(4-chlorophenyl)carbamoyl]acetate](/img/structure/B1404701.png)
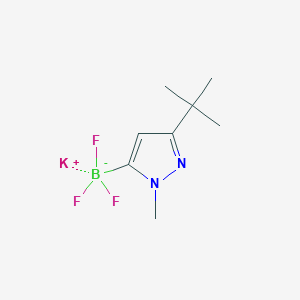
![potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide](/img/structure/B1404708.png)
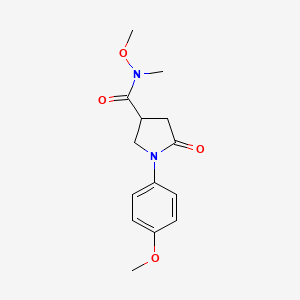
![tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate](/img/structure/B1404710.png)